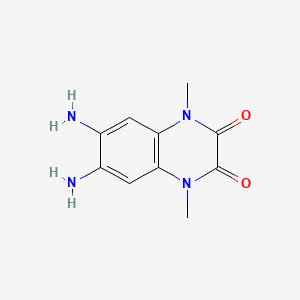

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can be synthesized from 3,4-dimethylaniline. The general procedure involves the reaction of 3,4-dimethylaniline with appropriate reagents to form the quinoxaline core, followed by further functionalization to introduce the amino groups at positions 6 and 7 .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including condensation reactions and catalytic processes. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline core, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Aplicaciones Científicas De Investigación

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Biology: The compound’s ability to inhibit d-amino acid oxidase makes it valuable in studying neurological disorders and developing therapeutic agents.

Medicine: Its potential as a DAAO inhibitor suggests applications in treating conditions like schizophrenia and chronic pain.

Industry: The compound’s unique chemical properties may be exploited in the development of new materials and industrial catalysts

Mecanismo De Acción

The mechanism of action of 6,7-diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione involves its interaction with d-amino acid oxidase. By inhibiting this enzyme, the compound can modulate the levels of d-amino acids in the brain, which are implicated in various neurological processes. The inhibition likely occurs through binding to the active site of the enzyme, preventing its normal catalytic activity .

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dimethyl-1,4-dihydroquinoxaline-2,3-dione: Lacks the amino groups at positions 6 and 7, which may affect its biological activity.

Quinoxaline-2,3-dione: A simpler structure without the methyl and amino substitutions, potentially less active as a DAAO inhibitor.

6,7-Dimethylquinoxaline: Similar core structure but lacks the dione functionality, altering its chemical reactivity

Uniqueness

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific substitution pattern, which enhances its ability to inhibit d-amino acid oxidase. This makes it a valuable compound for research into neurological disorders and potential therapeutic applications .

Actividad Biológica

6,7-Diamino-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (often referred to as DMDQ) is a synthetic compound belonging to the quinoxaline family. Its molecular formula is C10H12N4O2, and it possesses a unique bicyclic structure characterized by two amino groups at the 6 and 7 positions and two methyl groups at the 1 and 4 positions of the quinoxaline ring. This structural configuration enhances its solubility and biological activity compared to other similar compounds.

DMDQ primarily functions as an inhibitor of d-amino acid oxidase (DAAO), an enzyme implicated in various neurological processes. By inhibiting DAAO, DMDQ modulates the levels of d-amino acids in the brain, which are associated with conditions such as schizophrenia and chronic pain . The inhibition likely occurs through binding to the active site of the enzyme, preventing its normal catalytic activity.

Biological Activities

DMDQ exhibits a range of biological activities:

- Antitumor Activity : Research indicates that compounds similar to DMDQ show significant cytotoxic effects against various cancer cell lines. For instance, related quinoxaline derivatives have demonstrated IC50 values in the low micromolar range against human gastric adenocarcinoma cells .

- Neuropharmacological Effects : Studies have shown that DMDQ and its derivatives possess neuropharmacological properties including anxiolytic and anticonvulsant activities. In animal models, certain derivatives displayed protective effects against convulsions induced by chemical agents .

- Antimicrobial Properties : Quinoxalines have been reported to exhibit antibacterial and antifungal activities. DMDQ may share these properties due to its structural similarities with other bioactive quinoxaline derivatives .

Case Studies

- Anticancer Studies : A study demonstrated that derivatives of DMDQ exhibited potent cytotoxic activity against various cancer cell lines with IC50 values suggesting effective inhibition of tumor growth. For example, one derivative showed an IC50 of 0.06μM against SK-OV-3 ovarian cancer cells .

- Neuropharmacological Testing : In a study assessing the neuropharmacological effects of quinoxalinone derivatives, it was found that certain compounds exhibited significant anxiolytic effects in mice, outperforming traditional anxiolytics like diazepam at specific dosages .

Comparative Analysis

The following table summarizes key characteristics of DMDQ compared to similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C10H12N4O2 | DAAO inhibitor; potential for treating neurological disorders |

| 6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione | C8H4N4O6 | Higher reactivity due to nitro groups; anticancer activity |

| 1,4-Dimethylquinoxaline-2,3-dione | C10H10N2O2 | Exhibits lower biological activity compared to DMDQ |

Propiedades

IUPAC Name |

6,7-diamino-1,4-dimethylquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJIHJFFJXLQAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C(=C2)N)N)N(C(=O)C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.